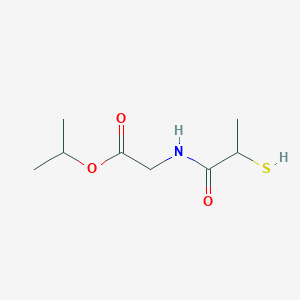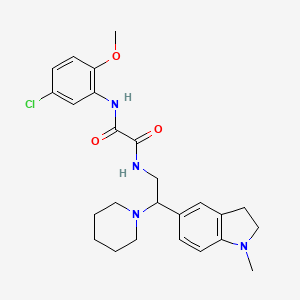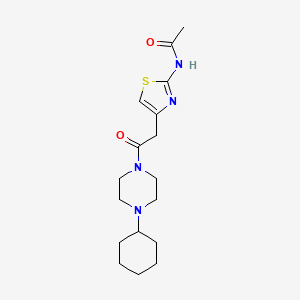![molecular formula C9H13N3O2 B2563823 (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol CAS No. 1932143-40-2](/img/structure/B2563823.png)
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol, also known as Emtricitabine, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of human immunodeficiency virus (HIV) infection. Emtricitabine is a synthetic cytosine analogue that inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. In
Mecanismo De Acción
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. Reverse transcriptase converts viral RNA into DNA, which is then integrated into the host cell's genome. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further viral replication.
Biochemical and Physiological Effects
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been shown to be effective in reducing viral load and increasing CD4+ cell counts in HIV-infected individuals. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is generally well-tolerated, with common side effects including headache, nausea, and diarrhea. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has a long half-life, allowing for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is a widely used antiretroviral drug, and its mechanism of action has been extensively studied. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is generally well-tolerated, making it a useful tool for studying the effects of reverse transcriptase inhibition. However, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is not effective against all strains of HIV, and the development of drug-resistant strains is a concern.
Direcciones Futuras
Future research on (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole could focus on its potential use in the prevention of HIV transmission. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been shown to be effective in reducing the risk of HIV infection in high-risk populations. In addition, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole could be investigated for its activity against other viruses, such as hepatitis B virus. Finally, the development of new (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole analogues with improved efficacy and reduced toxicity could be an area of future research.
Métodos De Síntesis
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is synthesized from 2'-deoxy-5-fluoro-3',5'-di-O-benzoyl-β-D-cytidine. The synthesis involves the protection of the 5'-hydroxyl group with a benzoyl group, followed by the fluorination of the 5-position with tetra-n-butylammonium fluoride. The benzoyl group is then removed, and the resulting intermediate is treated with 4-methylpyrimidine-2-amine to form (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole.
Aplicaciones Científicas De Investigación
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is used in the treatment of HIV infection. It is often used in combination with other antiretroviral drugs to prevent the development of drug-resistant strains of HIV. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has also been studied for its potential use in the prevention of HIV transmission. In addition, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been investigated for its activity against other viruses, such as hepatitis B virus.
Propiedades
IUPAC Name |
(3S,4R)-4-[(4-methylpyrimidin-2-yl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-2-3-10-9(11-6)12-7-4-14-5-8(7)13/h2-3,7-8,13H,4-5H2,1H3,(H,10,11,12)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACYQJOTESNKBZ-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N[C@@H]2COC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)



![1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2563754.png)





![N'-(4-chlorophenyl)-N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2563762.png)